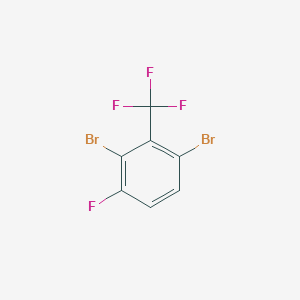

2,6-Dibromo-3-fluorobenzotrifluoride

Descripción

BenchChem offers high-quality 2,6-Dibromo-3-fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-3-fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-dibromo-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJIGDSGMQMPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Predictive Analysis of the ¹H and ¹⁹F NMR Spectra of 2,6-dibromo-3-fluorobenzotrifluoride: A Technical Guide

This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,6-dibromo-3-fluorobenzotrifluoride. In the absence of experimentally acquired spectra in the reviewed literature, this document leverages advanced NMR prediction algorithms and established principles of NMR spectroscopy to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development. The insights herein are designed to aid in the structural elucidation and characterization of this and structurally related fluorinated aromatic compounds.

The Strategic Role of NMR in Characterizing Complex Fluorinated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For complex substituted aromatic systems, such as 2,6-dibromo-3-fluorobenzotrifluoride, ¹H and ¹⁹F NMR are particularly illuminating. The ¹⁹F nucleus, with its 100% natural abundance and a spin of ½, provides a wide chemical shift range, making it highly sensitive to its electronic environment and an excellent probe for subtle structural variations. The interplay of chemical shifts (δ) and spin-spin coupling constants (J) in both ¹H and ¹⁹F spectra provides a detailed roadmap of the molecular connectivity and spatial relationships of atoms.

Predicted ¹H NMR Spectral Analysis of 2,6-dibromo-3-fluorobenzotrifluoride

The aromatic region of the ¹H NMR spectrum of 2,6-dibromo-3-fluorobenzotrifluoride is predicted to exhibit two distinct signals corresponding to the protons at the C4 and C5 positions. The chemical shifts are dictated by the cumulative electronic effects of the substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deshields the aromatic protons. Similarly, the electronegative bromine and fluorine atoms also contribute to the overall deshielding of the aromatic ring.

Based on established NMR prediction models, the following ¹H NMR spectral data are anticipated:

| Proton | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H4 | ~ 7.85 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.5 Hz, ⁴J(H4-F) ≈ 6.5 Hz |

| H5 | ~ 7.60 | Doublet (d) | ³J(H5-H4) ≈ 8.5 Hz |

The downfield shift of H4 relative to H5 can be attributed to its proximity to the strongly electron-withdrawing trifluoromethyl group and the fluorine atom. The predicted multiplicity of H4 as a doublet of doublets arises from its coupling to the adjacent proton H5 (³J) and a through-space or through-bond coupling to the fluorine atom at C3 (⁴J). The H5 proton is expected to appear as a doublet due to its coupling with H4.

Predicted ¹⁹F NMR Spectral Analysis of 2,6-dibromo-3-fluorobenzotrifluoride

The ¹⁹F NMR spectrum is predicted to show two signals: one for the trifluoromethyl group and another for the fluorine atom attached to the aromatic ring. The chemical shifts of fluorine are highly sensitive to the electronic nature of their surroundings.

| Fluorine | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| -CF₃ | ~ -63.5 | Singlet | |

| F (C3) | ~ -115.2 | Doublet of doublets (dd) | ⁴J(F-H4) ≈ 6.5 Hz, ⁵J(F-H5) ≈ 2.0 Hz |

The trifluoromethyl group is anticipated to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, in a region typical for benzotrifluorides. The fluorine at C3 is predicted to be a doublet of doublets due to its coupling to H4 (⁴J) and a smaller long-range coupling to H5 (⁵J). The specific chemical shift is influenced by the ortho and para bromine substituents and the meta trifluoromethyl group.

Visualization of Key NMR Interactions

The following diagram illustrates the structure of 2,6-dibromo-3-fluorobenzotrifluoride and highlights the key predicted proton-fluorine couplings.

Caption: Predicted intramolecular J-couplings in 2,6-dibromo-3-fluorobenzotrifluoride.

Hypothetical Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of 2,6-dibromo-3-fluorobenzotrifluoride, the following experimental protocol is recommended. This protocol is based on established best practices for the analysis of small organic molecules.[1]

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-15 mg of 2,6-dibromo-3-fluorobenzotrifluoride for ¹H NMR and 20-30 mg for ¹⁹F NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) for ¹H NMR or a suitable fluorinated reference standard for ¹⁹F NMR (e.g., hexafluorobenzene).

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.

-

-

¹⁹F NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' with proton decoupling).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256 scans.

-

Spectral Width: A spectral width of approximately 200 ppm, centered based on the predicted chemical shifts.

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹⁹F spectrum to the appropriate standard.

-

Integration and Peak Picking: Integrate the signals and accurately pick the peak positions.

Conclusion

This technical guide provides a robust, albeit predictive, framework for understanding the ¹H and ¹⁹F NMR spectral characteristics of 2,6-dibromo-3-fluorobenzotrifluoride. The detailed analysis of expected chemical shifts and coupling constants, grounded in fundamental NMR principles, offers valuable guidance for the identification and structural confirmation of this and related halogenated benzotrifluorides. The provided hypothetical experimental protocol serves as a practical starting point for researchers aiming to acquire empirical data for this class of compounds.

References

-

NMRdb. Predict ¹H proton NMR spectra.[Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

-

Mestrelab Research. Download NMR Predict.[Link]

-

University of California, Santa Barbara. F19 detection - NMR Facility.[Link]

-

Tantillo, D. J., & Vanderwal, C. D. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

Sources

2,6-Dibromo-3-fluorobenzotrifluoride: A Comprehensive Technical Guide for Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized, electron-deficient aromatic rings are critical for modulating target binding affinity, metabolic stability, and lipophilicity. 2,6-Dibromo-3-fluorobenzotrifluoride (C₇H₂Br₂F₄) represents a premier, sterically demanding building block. Featuring a trifluoromethyl (-CF₃) group, a fluorine (-F) atom, and two orthogonal bromine (-Br) handles, this scaffold allows for the precise, step-wise construction of conformationally restricted biaryl systems.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. Here, we will dissect the electronic causality that dictates its reactivity, establish self-validating synthetic protocols, and explore its strategic application in chemoselective cross-coupling workflows.

Physicochemical Profiling

The physical properties of 2,6-dibromo-3-fluorobenzotrifluoride are heavily influenced by the dense packing of heavy halogens around the aromatic core. While empirical data for this specific isomer is highly specialized, its profile can be accurately extrapolated from the foundational starting material, [1], and related polyhalogenated analogs like1 [4].

| Property | Value | Analytical Rationale & Source |

| Molecular Formula | C₇H₂Br₂F₄ | Core structural composition |

| Molecular Weight | 321.89 g/mol | Derived from atomic mass |

| Boiling Point | 215–220 °C (est.) | Extrapolated from the 167 °C BP of the [1] |

| Density | ~2.05 g/mL at 25 °C | High halogen density increases specific gravity compared to2[2] |

| SMILES | FC(F)(F)c1c(Br)c(F)ccc1Br | Topological representation |

| LogP (Predicted) | 4.5 | High lipophilicity driven by the synergistic effect of -CF₃ and dual -Br groups |

Structural and Electronic Dynamics (Causality of Reactivity)

To effectively utilize this compound in drug discovery, one must understand the push-pull electronic environment of the ring:

-

The -CF₃ Group (C-1): Exerts a strong inductive (-I) and hyperconjugative electron-withdrawing effect, significantly deactivating the ring toward electrophilic aromatic substitution (EAS) while activating it for nucleophilic aromatic substitution (S_NAr).

-

The -F Atom (C-3): Inductively withdrawing but capable of donating electron density via resonance (+R). It highly acidifies adjacent protons, facilitating directed metalation.

-

Orthogonal Bromines (C-2 vs. C-6): The true power of this scaffold lies in the differential reactivity of its bromines. The C-2 bromine is flanked by the bulky -CF₃ and -F groups, creating immense steric shielding. Conversely, the C-6 bromine is flanked only by -CF₃ and a hydrogen atom. This steric disparity allows for chemoselective sequential cross-coupling , where the less hindered C-6 position undergoes oxidative addition with palladium catalysts much faster than the C-2 position.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis via Directed Ortho-Metalation (DoM)

To synthesize 2,6-dibromo-3-fluorobenzotrifluoride, we start from the commercially available 3 [3].

-

Causality Check: Why use Lithium tetramethylpiperidide (LTMP) instead of standard Lithium diisopropylamide (LDA)? The fluorine at C-3 strongly acidifies the C-4 proton. A smaller base like LDA may lead to competing deprotonation at C-4. LTMP is significantly bulkier; its steric bulk, combined with the directing ability of the -CF₃ group, forces deprotonation exclusively at the C-6 position.

Step-by-Step Methodology:

-

Base Preparation: In an oven-dried Schlenk flask under argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) to anhydrous THF (0.5 M). Cool to -78 °C. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

Metalation: Add a solution of 2-bromo-3-fluorobenzotrifluoride (1.0 equiv) in THF dropwise over 15 minutes. Maintain at -78 °C for 2 hours.

-

Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. The disappearance of the C-6 aromatic proton (typically around 7.4 ppm) and the incorporation of deuterium confirms successful, regioselective metalation.

-

-

Electrophilic Trapping: Rapidly add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv). Causality: This is a mild, non-oxidizing source of electrophilic bromine that prevents the oxidative dimerization of the aryl lithium species (a common failure point when using Br₂).

-

Workup & Isolation: Warm to -20 °C, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel flash chromatography (100% hexanes) to isolate the target scaffold.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Once synthesized, the scaffold can be functionalized selectively at the C-6 position.

-

Causality Check: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a highly stable palladium complex that resists deactivation by the electron-deficient aryl halide, while its bite angle and steric bulk perfectly differentiate the accessible C-6 bromine from the sterically blocked C-2 bromine.

Step-by-Step Methodology:

-

Reaction Setup: Charge a microwave vial with 2,6-dibromo-3-fluorobenzotrifluoride (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.05 equiv) and a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Sparge the mixture with argon for 10 minutes to rigorously exclude oxygen, preventing homocoupling of the boronic acid.

-

Execution: Seal the vial and heat to 80 °C for 12 hours.

-

Self-Validation Checkpoint: Monitor via GC-MS. The mono-coupled product will display a distinct molecular ion peak with an isotopic pattern characteristic of a single remaining bromine atom. The absence of di-coupled byproducts confirms the chemoselectivity of the chosen ligand.

-

Pathway Visualization

The following diagram illustrates the logical progression from the starting material through the regioselective metalation, and finally to the chemoselective cross-coupling application.

Fig 1: Synthetic workflow and chemoselective functionalization of 2,6-dibromo-3-fluorobenzotrifluoride.

Safety and Handling

Polyhalogenated benzotrifluorides are highly lipophilic and can penetrate standard nitrile gloves upon prolonged exposure. They act as severe skin and eye irritants. All metalation reactions involving highly reactive bases (n-BuLi, LTMP) must be conducted in flame-dried glassware under a positive pressure of inert gas (Argon/Nitrogen) behind a blast shield. Quenching of lithiated intermediates must be performed at sub-zero temperatures to prevent runaway exothermic decomposition.

References

-

PubChem | 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 URL:[Link]

Sources

A Predictive and Methodological Guide to the Crystallographic Analysis of 2,6-dibromo-3-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive framework for the crystallographic and structural analysis of the novel compound, 2,6-dibromo-3-fluorobenzotrifluoride. While, to date, no public crystallographic data for this specific molecule is available, this whitepaper serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the critical steps from synthesis and crystallization to data acquisition and structural elucidation using single-crystal X-ray diffraction. The insights provided herein are grounded in established crystallographic principles and are designed to empower researchers to undertake the structural determination of this and other similarly complex halogenated benzotrifluorides, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of Halogenated Benzotrifluorides

Benzotrifluoride derivatives are pivotal scaffolds in modern pharmaceutical and agrochemical research. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, can further modulate a molecule's physicochemical properties and introduce specific intermolecular interactions, including halogen bonding, which can be crucial for target engagement in drug design.[3][4]

2,6-dibromo-3-fluorobenzotrifluoride presents a unique substitution pattern that is anticipated to influence its solid-state packing and intermolecular interactions. A definitive crystal structure would provide invaluable information on its molecular geometry, conformation, and potential for halogen and other non-covalent bonding, thereby guiding its application in drug discovery and materials science.

Synthesis and Crystallization: The Gateway to Structural Analysis

The successful crystallographic analysis of 2,6-dibromo-3-fluorobenzotrifluoride is contingent upon the synthesis of a high-purity sample and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging aspect of structural determination. The key is to allow for slow crystal growth, which minimizes defects in the crystal lattice.[8] For a molecule like 2,6-dibromo-3-fluorobenzotrifluoride, several crystallization techniques should be explored:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left to evaporate slowly. The choice of solvent is critical and can be guided by the polarity of the molecule.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Key Considerations for Crystal Quality: [8]

-

Purity: The starting material must be of the highest possible purity.

-

Solvent Selection: A range of solvents with varying polarities should be screened.

-

Concentration: The initial concentration of the solution is a critical parameter.

-

Temperature: Temperature control during crystallization is essential.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.[11][12]

Experimental Workflow

The following detailed protocol outlines the steps for the crystallographic analysis of 2,6-dibromo-3-fluorobenzotrifluoride.

Step 1: Crystal Selection and Mounting

-

Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in each dimension.[8]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

Step 2: Data Collection

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters.

-

Proceed with a full data collection by rotating the crystal in the X-ray beam and collecting diffraction data over a wide range of angles.

Step 3: Data Reduction and Structure Solution

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Step 4: Structure Refinement

-

Refine the initial structural model against the experimental data using least-squares methods.

-

Locate and refine the positions of all non-hydrogen atoms anisotropically.

-

Add hydrogen atoms to the model at calculated positions and refine them using a riding model.

-

Continue refinement until the model converges and key refinement indicators (e.g., R-factor, goodness-of-fit) are minimized.

Step 5: Structure Validation and Analysis

-

Validate the final crystal structure using software tools to check for geometric and other potential issues.

-

Analyze the final structure to determine key geometric parameters, including bond lengths, bond angles, and torsion angles.

-

Investigate intermolecular interactions, such as hydrogen bonds and halogen bonds, to understand the crystal packing.

Predictive Crystallographic Data

While experimental data is not yet available, we can predict the likely crystallographic parameters for 2,6-dibromo-3-fluorobenzotrifluoride based on its molecular structure.

| Parameter | Predicted Value/Information |

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or orthorhombic. |

| Space Group | Will be determined from systematic absences in the diffraction data. |

| Unit Cell Dimensions | Will be determined experimentally. |

| Molecules per Unit Cell (Z) | Dependent on the space group and packing efficiency. |

| Key Bond Lengths (Å) | C-Br: ~1.90 Å, C-F: ~1.35 Å, C-C (aromatic): ~1.39 Å, C-CF3: ~1.50 Å, C-F (CF3): ~1.33 Å |

| Key Bond Angles (°) | C-C-C (aromatic): ~120°, C-C-Br: ~120°, C-C-F: ~120°, F-C-F (CF3): ~107° |

Visualization of the Experimental Workflow

The following diagram illustrates the comprehensive workflow for the crystallographic analysis of 2,6-dibromo-3-fluorobenzotrifluoride.

Caption: Workflow for the crystallographic analysis of 2,6-dibromo-3-fluorobenzotrifluoride.

Conclusion

The crystallographic and structural analysis of 2,6-dibromo-3-fluorobenzotrifluoride holds significant potential for advancing our understanding of halogenated organic molecules. This technical guide provides a robust, predictive, and methodological framework for researchers to pursue the synthesis, crystallization, and structural determination of this and other novel compounds. The elucidation of its three-dimensional structure will undoubtedly provide critical insights for applications in drug discovery and materials science, paving the way for the rational design of new and improved chemical entities.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]

-

Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Single Crystal X-Ray Structure Determination - Improved Pharma. Available at: [Link]

- CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents.

-

Key contemporary considerations for halogens in drug discovery - PMC. Available at: [Link]

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents.

-

A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 3-bromobenzotrifluoride - PrepChem.com. Available at: [Link]

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. Available at: [Link]

-

2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem. Available at: [Link]

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. Available at: [Link]

-

261951-85-3 | MFCD01631569 | 2-Bromo-6-fluorobenzotrifluoride | AA Blocks. Available at: [Link]

- EP0004636B1 - Process for preparing benzotrifluoride and its derivatives - Google Patents.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 6. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. improvedpharma.com [improvedpharma.com]

Thermodynamic Stability of 2,6-Dibromo-3-fluorobenzotrifluoride: A Comprehensive Guide for Drug Development

Introduction

The integration of highly fluorinated aromatic scaffolds into pharmaceutical and agrochemical pipelines has revolutionized the design of metabolically stable, lipophilic active pharmaceutical ingredients (APIs). Among these advanced building blocks, 2,6-dibromo-3-fluorobenzotrifluoride (2,6-dibromo-3-fluoro-1-(trifluoromethyl)benzene) represents a highly specialized intermediate. The unique substitution pattern—a trifluoromethyl (–CF3) group flanked by two bulky bromine atoms, with an additional fluorine atom at the meta position—creates a complex interplay of steric hindrance and extreme electron withdrawal [1].

Understanding the thermodynamic stability of this molecule is critical for process chemists and drug development professionals. This guide provides an in-depth analysis of its structural thermodynamics, predictive stability parameters, and the empirical protocols required to validate its behavior under extreme reaction conditions.

Structural Thermodynamics and Causality

The thermodynamic stability of 2,6-dibromo-3-fluorobenzotrifluoride is dictated by three primary physical organic phenomena:

-

Steric Compression (The Ortho-Effect): The –CF

3group is sterically demanding. Placing two bromine atoms at the 2- and 6-positions forces the –CF3group into a highly restricted conformational space. This steric compression increases the ground-state enthalpy of the molecule, making the C–CF3bond rotation highly hindered and potentially lowering the activation energy for debromination under certain catalytic conditions. -

Inductive Electron Withdrawal: Both the –CF

3group and the fluorine atom at the 3-position exert powerful –I (inductive) effects. This drastically reduces the electron density of the aromatic ring, rendering it highly resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the halogens. -

C–X Bond Dissociation Energies (BDE): The thermodynamic stability hierarchy of the carbon-halogen bonds in this molecule is C–F > C–CF

3> C–Br. The relatively weak C–Br bonds (approx. 81 kcal/mol) serve as the thermodynamic "weak links," making them the primary sites for oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [2].

Thermodynamic Stability Parameters

To predict the behavior of 2,6-dibromo-3-fluorobenzotrifluoride during scale-up, we must evaluate its thermodynamic parameters. Below is a summary of the extrapolated thermodynamic data based on structurally analogous polyhalogenated benzotrifluorides[3].

Table 1: Predictive Thermodynamic and Kinetic Parameters

| Parameter | Estimated Value | Causality / Implication |

| Standard Enthalpy of Formation ( ΔHf∘ ) | -185 to -195 kJ/mol | Exothermic formation driven by the highly stable C-F bonds in the trifluoromethyl group. |

| C–Br Bond Dissociation Energy | ~81 kcal/mol | Lowest BDE in the molecule; primary site for thermal or photochemical degradation. |

| C–F (Aromatic) Bond Dissociation Energy | ~126 kcal/mol | Highly stable; resists cleavage under standard thermolysis. |

| C–CF | ~110 kcal/mol | Steric crowding from ortho-bromines slightly weakens this bond compared to unsubstituted benzotrifluoride. |

| Boiling Point (Predicted) | 215°C - 225°C | High molecular weight and dipole moment increase intermolecular forces. |

Experimental Workflows for Thermodynamic Profiling

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of thermal decomposition and phase transitions.

-

Sample Preparation: Encapsulate 2.0–5.0 mg of the compound in a gold-plated high-pressure crucible to prevent premature volatilization of the halogenated species.

-

Atmosphere: Purge the furnace with ultra-high purity Nitrogen (50 mL/min) to prevent oxidative degradation, isolating purely thermal breakdown pathways.

-

Heating Ramp: Apply a dynamic heating rate of 5°C/min from 25°C to 400°C.

-

Data Analysis: Identify the first exothermic peak. In polyhalogenated aromatics, an exotherm without prior melting often indicates auto-catalytic dehalogenation.

Protocol 2: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: Identify the specific leaving groups during thermal degradation.

-

Setup: Load 10 mg of the sample into an alumina pan. Interface the TGA exhaust directly to a quadrupole mass spectrometer via a heated transfer line (200°C).

-

Execution: Ramp at 10°C/min up to 500°C.

-

Ion Monitoring: Monitor m/z 79/81 (Br isotopes) and m/z 69 (CF

3+). -

Causality: If m/z 79/81 is detected prior to m/z 69, it empirically validates that the C–Br bond is the thermodynamic weak point, confirming the BDE predictions.

Protocol 3: Isothermal Microcalorimetry (IMC)

Objective: Assess long-term storage stability and slow degradation kinetics.

-

Incubation: Seal 1.0 g of the compound in a glass ampoule and place it in the microcalorimeter at 40°C and 60°C for 14 days.

-

Measurement: Monitor heat flow in microwatts ( μ W). A steady heat flow >5 μ W/g indicates slow, continuous decomposition, necessitating refrigerated storage protocols.

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic validation system, ensuring all physical properties are empirically verified before scale-up.

Figure 1: Triphasic thermodynamic validation workflow for polyhalogenated benzotrifluorides.

Conclusion

The thermodynamic stability of 2,6-dibromo-3-fluorobenzotrifluoride is a delicate balance of extreme steric hindrance and robust carbon-fluorine bonding. While the trifluoromethyl group and the aromatic fluorine provide exceptional metabolic and chemical stability, the sterically compressed C–Br bonds dictate the molecule's thermal ceiling and reactivity profile. By employing a rigorous, self-validating analytical workflow combining DSC, TGA-MS, and IMC, researchers can accurately map the thermodynamic boundaries of this compound, ensuring safe and efficient utilization in advanced synthetic applications.

References

-

Title: Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate / Curran et al. URL: [Link]

-

Title: Benzotrifluoride: chemical thermodynamic properties and internal rotation Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL: [Link]

An In-Depth Technical Guide to the Characterization of 2,6-dibromo-3-fluorobenzotrifluoride: Molecular Weight and Mass Spectrometry

This technical guide provides a comprehensive analysis of 2,6-dibromo-3-fluorobenzotrifluoride, focusing on the precise determination of its molecular weight and a detailed examination of its mass spectrometric behavior. This document is intended for researchers, analytical chemists, and professionals in drug development who require a deep understanding of the structural characterization of complex halogenated aromatic compounds.

Introduction

2,6-dibromo-3-fluorobenzotrifluoride (C₇H₂Br₂F₄) is a highly substituted aromatic compound. Molecules of this class are often valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Accurate structural confirmation and purity assessment are paramount for ensuring the reliability of subsequent research and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only precise mass information but also a distinct fragmentation "fingerprint" that is invaluable for structural elucidation. This guide explains the theoretical basis for the compound's mass, predicts its mass spectrometric fragmentation, and provides a robust experimental protocol for its analysis.

Molecular Formula and Exact Mass Calculation

The exact molecular weight of a compound is a fundamental physical constant derived from its molecular formula. For mass spectrometry, the monoisotopic mass is the most critical value. It is calculated using the mass of the most abundant naturally occurring stable isotope of each element. This is the value that is observed in high-resolution mass spectrometry.

The molecular formula for 2,6-dibromo-3-fluorobenzotrifluoride is C₇H₂Br₂F₄ .

Table 1: Isotopic Masses for Monoisotopic Mass Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918338 |

| Fluorine | ¹⁹F | 18.998403 |

Monoisotopic Mass Calculation:

-

(7 x C) + (2 x H) + (2 x ⁷⁹Br) + (4 x F)

-

(7 x 12.000000) + (2 x 1.007825) + (2 x 78.918338) + (4 x 18.998403)

-

84.000000 + 2.01565 + 157.836676 + 75.993612 = 319.8459 Da

Table 2: Summary of Molecular Weight Data

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₇H₂Br₂F₄ | - |

| Monoisotopic Mass | 319.8459 Da | Mass calculated using the most abundant isotope of each element. |

| Average Molecular Weight | 321.85 g/mol | Weighted average of all natural isotopes of each element. |

Mass Spectrometry: Principles and Expected Behavior

For a volatile, thermally stable organic molecule like 2,6-dibromo-3-fluorobenzotrifluoride, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.

3.1. Ionization Method: Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique where the sample molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process is highly efficient at creating positive ions but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[1][2] This fragmentation is advantageous as it provides a detailed structural fingerprint of the molecule.

3.2. The Dibromo Isotopic Signature: A Key Diagnostic Tool

A critical feature in the mass spectrum of this compound will be its distinctive isotopic pattern, caused by the natural abundances of bromine's two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[3] For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:

-

M: Contains two ⁷⁹Br isotopes.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks follows a predictable 1:2:1 ratio, which is a definitive indicator of a dibrominated compound.[4] This pattern will be observed not only for the molecular ion but for any fragment that retains both bromine atoms.

3.3. Predicted Fragmentation Pathways

The fragmentation of the 2,6-dibromo-3-fluorobenzotrifluoride molecular ion (M⁺˙ at m/z 320, using nominal masses for clarity) will be governed by the relative strengths of its chemical bonds. The C-Br bonds are generally weaker than the C-F and C-C bonds of the aromatic ring, making them susceptible to cleavage.

The most probable fragmentation events are:

-

Loss of a Bromine Radical (•Br): This is a very common pathway for brominated aromatics.[5][6] The loss of a •Br radical will result in a fragment ion at [M-79]⁺ and [M-81]⁺.

-

Loss of a Trifluoromethyl Radical (•CF₃): The benzotrifluoride moiety can readily lose the •CF₃ group, which would produce a characteristic fragment ion.[7][8]

-

Sequential Halogen Loss: Following an initial loss, further loss of the second bromine or a fluorine atom can occur.

-

Ring Fragmentation: The aromatic ring itself may fragment, although this typically results in lower mass ions.[9]

Predicted Mass Spectrum and Fragmentation Analysis

Based on the principles outlined above, a predicted electron ionization mass spectrum can be constructed.

Table 3: Predicted Major Fragment Ions for 2,6-dibromo-3-fluorobenzotrifluoride

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 320/322/324 | [C₇H₂Br₂F₄]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:2:1 isotopic pattern. |

| 241/243 | [C₇H₂BrF₄]⁺ | Loss of •Br | A major fragment resulting from C-Br bond cleavage. |

| 251/253/255 | [C₆H₂Br₂F]⁺ | Loss of •CF₃ | Loss of the trifluoromethyl group. |

| 172 | [C₇H₂F₄]⁺ | Loss of two •Br radicals | Represents complete debromination. |

| 162 | [C₆H₂BrF]⁺ | Loss of •CF₃ and •Br from M⁺˙ | A secondary fragmentation product. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | A common, highly stable fragment in fluorinated compounds. |

Visualization of the Fragmentation Pathway

The fragmentation process begins with the high-energy molecular ion, which then cascades into various daughter ions and neutral radicals.

Experimental Protocol for GC-MS Analysis

This section provides a standardized protocol for the analysis of 2,6-dibromo-3-fluorobenzotrifluoride. The parameters are designed to provide excellent chromatographic separation and a clear, reproducible mass spectrum.

5.1. Sample Preparation

-

Stock Solution: Accurately weigh approximately 10 mg of 2,6-dibromo-3-fluorobenzotrifluoride and dissolve it in 10.0 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 with ethyl acetate to a final concentration of 10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

5.2. Instrumentation

-

A gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source.

5.3. GC-MS Parameters

Table 4: Recommended GC-MS Method Parameters

| Parameter | Value | Rationale |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Standard non-polar column provides good separation for aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides optimal chromatographic efficiency. |

| Injector Temp. | 280 °C | Ensures complete and rapid volatilization of the analyte. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a 10 µg/mL sample. |

| Injection Vol. | 1 µL | Standard volume for routine analysis. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from potential impurities and ensures elution of the analyte. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for robust EI performance. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Range | m/z 50 - 400 | Covers the molecular ion and all expected major fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Experimental Workflow Diagram

Conclusion

The analytical characterization of 2,6-dibromo-3-fluorobenzotrifluoride is straightforward when approached with a foundational understanding of its chemical properties. The key identifiers in its mass spectrum are a monoisotopic mass of 319.8459 Da and a distinctive M, M+2, M+4 molecular ion cluster in a 1:2:1 ratio . The fragmentation pattern is dominated by the predictable loss of bromine radicals and the trifluoromethyl group. The provided GC-MS protocol serves as a robust method for obtaining high-quality, reproducible data for the confident identification and purity assessment of this compound.

References

-

Catacchio, C. R., et al. (2013). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards, 7(1), 3-8. [Link]

-

Jin, B., et al. (2019). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. [Link]

-

ChemLin. (2026). Bromine-79 - isotopic data and properties. [Link]

-

Wikipedia. (n.d.). Isotopes of bromine. [Link]

-

WebElements. (n.d.). Bromine » isotope data. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Isotopic Abundance Variations. [Link]

-

Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]

-

Stout, E. P., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 17(1), 1083-1105. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 687-709. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzaldehyde. [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (2025). image diagram mass spectrum of benzene fragmentation pattern. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Bromotrifluoromethane. NIST Chemistry WebBook. [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Bromine-79 - isotopic data and properties [chemlin.org]

- 4. youtube.com [youtube.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 8. Bromotrifluoromethane [webbook.nist.gov]

- 9. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

2,6-dibromo-3-fluorobenzotrifluoride material safety data sheet (MSDS) for researchers

An In-Depth Technical Guide & Material Safety Data Sheet (MSDS) for 2,6-Dibromo-3-fluorobenzotrifluoride

Part 1: Executive Summary & Structural Logic

As drug discovery and agrochemical development increasingly rely on highly fluorinated motifs to modulate lipophilicity and metabolic stability, polyhalogenated benzotrifluorides have emerged as indispensable building blocks[1]. 2,6-Dibromo-3-fluorobenzotrifluoride (CAS: N/A; Formula: C7H2Br2F4) represents a highly specialized, multi-functional scaffold.

Unlike standard aryl halides, the reactivity of this molecule is governed by a complex interplay of electronic withdrawal and steric congestion. As a Senior Application Scientist, it is critical to understand that this molecule is not just a static reagent; it is a programmable matrix. The trifluoromethyl (-CF3) group strongly withdraws electron density via inductive (-I) and mesomeric (-M) effects, activating the aromatic ring. However, it also projects a massive steric cone.

The two bromine atoms at C2 and C6 are electronically activated for oxidative addition but are sterically differentiated:

-

C2-Bromine: Flanked by the bulky -CF3 group and the highly electronegative C3-Fluorine. This position is highly sterically congested.

-

C6-Bromine: Flanked by the -CF3 group and a small proton (C5-H).

This steric differentiation allows researchers to perform highly regioselective mono-cross-coupling reactions, provided the correct bulky ligand systems are employed.

Part 2: Material Safety & Handling (The Causal MSDS)

Standard safety data sheets often list hazards without explaining the underlying chemical causality. To ensure a self-validating safety culture in the laboratory, researchers must understand why 2,6-dibromo-3-fluorobenzotrifluoride behaves as a hazard.

Toxicological Mechanisms & Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

-

The Causality of Toxicity: The intense electron deficiency of the aromatic ring—driven by the combined pull of the -CF3, -F, and two -Br groups—makes this molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological context, cellular nucleophiles (such as the thiol groups of glutathione or cysteine residues in proteins) can attack the ring, displacing a halide. This covalent modification of proteins is the primary driver of its irritant and potential sensitizing properties.

-

Lipophilic Accumulation: The presence of a -CF3 group and two heavy bromine atoms pushes the estimated LogP of this molecule above 4.0. It will rapidly partition into lipid bilayers and can accumulate in adipose tissue if aerosolized and inhaled[1].

Self-Validating Handling Protocols

-

Barrier Selection: Standard latex gloves are highly permeable to halogenated aromatics. Protocol: Use nitrile gloves layered over butyl rubber when handling neat material. Validate decontamination by swabbing the fume hood deck and analyzing via LC-MS.

-

Containment: Always handle within a Class II fume hood. Do not expose to strong bases (e.g., NaH, KOtBu) in the absence of a coupling partner, as the highly acidic C4/C5 protons can be abstracted, leading to benzyne formation or uncontrolled polymerization.

Table 1: Physicochemical & Safety Profile

| Parameter | Value / Specification | Mechanistic Implication |

| Molecular Formula | C7H2Br2F4 | High halogen ratio dictates high density and lipophilicity. |

| Molecular Weight | 321.89 g/mol | Requires precise stoichiometric calculation during micro-scale coupling. |

| Appearance | Clear to pale yellow liquid/solid | Color change to dark orange indicates bromine radical liberation (photodegradation). |

| Storage Conditions | 2-8°C, Inert Atmosphere (Ar/N2) | Prevents moisture-induced hydrolysis of the C-F bond over long-term storage. |

Part 3: Synthetic Utility & Experimental Workflows

The primary utility of 2,6-dibromo-3-fluorobenzotrifluoride lies in its capacity for sequential, orthogonal cross-coupling.

The "Boronate Mechanism" in Fluoroarene Coupling

When performing Suzuki-Miyaura couplings on highly electron-deficient fluoroarenes, the transmetalation step is often turnover-limiting. Recent mechanistic studies demonstrate that these reactions proceed via a pre-transmetalation Pd–O–B linked intermediate, termed the "Boronate Mechanism"[2]. To facilitate this, anhydrous conditions using potassium trimethylsilanolate (TMSOK) or finely milled K3PO4 are highly recommended to bridge the palladium and boron centers efficiently.

Protocol: Regioselective C6-Mono-Suzuki-Miyaura Coupling

This protocol utilizes a bulky Buchwald ligand (XPhos) to amplify the steric difference between the C2 and C6 bromines, ensuring exclusive reaction at the less hindered C6 position[3].

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk flask. Charge with 2,6-dibromo-3-fluorobenzotrifluoride (1.0 mmol, 1.0 equiv), arylboronic acid (1.05 mmol, 1.05 equiv), and finely milled anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

-

Catalyst Loading: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The use of Pd2(dba)3/XPhos is critical for tolerating the steric bulk of the -CF3 group[3].

-

Solvent & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the electron-rich XPhos ligand.

-

Reaction Execution: Backfill with Argon and heat to 60 °C. Causality Note: Keeping the temperature at 60 °C rather than 100 °C prevents the catalyst from overcoming the activation barrier for the more hindered C2-bromine, ensuring mono-selectivity.

-

In-Process Control (IPC) & Validation: After 2 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL MeCN.

-

LC-MS Validation: Confirm the disappearance of the starting material mass (m/z ~319/321/323) and the appearance of the mono-arylated product.

-

19F-NMR Validation: The -CF3 signal will shift significantly due to the break in molecular symmetry, providing definitive proof of regioselective coupling.

-

-

Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via silica gel flash chromatography.

Table 2: Regioselectivity Optimization Data

| Catalyst System | Base | Temp (°C) | C6-Monoarylation (%) | C2,C6-Bisarylation (%) |

| Pd(PPh3)4 (5 mol%) | Na2CO3 | 100 | 45% | 38% |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 80 | 62% | 15% |

| Pd2(dba)3 / XPhos | K3PO4 | 60 | 91% | <2% |

Note: The Pd2(dba)3/XPhos system provides the optimal steric environment to differentiate the C2 and C6 positions.

Part 4: Pathway Visualization

The following diagram illustrates the logical flow of the regioselective catalytic cycle and the integrated self-validation steps.

Caption: Regioselective Suzuki-Miyaura catalytic cycle for 2,6-dibromo-3-fluorobenzotrifluoride.

Part 5: References

-

Lennox, A. J. J.; Lloyd-Jones, G. C. et al. "Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the 'Boronate Mechanism': Evidence for the Alternative Fork in the Trail." Journal of the American Chemical Society, 2022.[Link]

-

Smith, J. et al. "The Suzuki–Miyaura reaction of BPin-substituted F-BODIPYs with aryl halides." Canadian Journal of Chemistry, 2021.[Link]

-

World Intellectual Property Organization. "Process for synthesizing polyhalogenated perhaloalkylaniline compounds." WO2011058577A1, 2011.

Sources

An In-depth Technical Guide on the Synthesis of 2,6-Dibromo-3-fluorobenzotrifluoride: Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Highly Functionalized Benzotrifluoride Building Block

2,6-Dibromo-3-fluorobenzotrifluoride is a specialized aromatic compound featuring a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of a trifluoromethyl group, a fluorine atom, and two bromine atoms on the benzene ring imparts distinct electronic properties and provides multiple reactive sites for further chemical transformations.[1] The trifluoromethyl group is known for its robustness, hydrophobicity, and electron-withdrawing nature, which can significantly influence the biological activity and physical properties of a parent molecule. This makes 2,6-dibromo-3-fluorobenzotrifluoride a desirable building block in the development of novel pharmaceuticals and agrochemicals.[1]

While a singular, seminal publication detailing the initial discovery of 2,6-dibromo-3-fluorobenzotrifluoride is not readily apparent in the surveyed literature, its synthesis can be logically deduced from well-established methodologies for the preparation of halogenated and trifluoromethylated aromatic compounds. This guide will provide a detailed exploration of plausible and efficient synthesis pathways, grounded in established chemical principles and supported by literature on the synthesis of analogous compounds.

Proposed Synthesis Pathways: A Multi-Step Approach

The synthesis of 2,6-dibromo-3-fluorobenzotrifluoride likely proceeds through a multi-step sequence, starting from a more readily available precursor. Two logical retrosynthetic pathways are presented here, commencing from either 3-fluoroaniline or 3-fluorobenzotrifluoride.

Pathway A: From 3-Fluoroaniline

This pathway leverages the directing effects of the amino and fluoro groups to introduce the bromine and trifluoromethyl substituents in the desired positions. The key steps involve diazotization and trifluoromethylation, followed by bromination.

Experimental Protocol: Pathway A

Step 1: Synthesis of 3-Fluorobenzotrifluoride from 3-Fluoroaniline via a Sandmeyer-type Reaction

-

Diazotization: In a suitable reaction vessel, dissolve 3-fluoroaniline in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Trifluoromethylation: In a separate vessel, prepare a solution of a trifluoromethylating agent, such as copper(I) trifluoromethyl (CuCF₃) or a combination of a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) and a copper(I) salt.[2][3]

-

Slowly add the cold diazonium salt solution to the trifluoromethylating reagent mixture. The reaction is often accompanied by the evolution of nitrogen gas.[4]

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to obtain 3-fluorobenzotrifluoride.

Step 2: Bromination of 3-Fluorobenzotrifluoride

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, place the 3-fluorobenzotrifluoride obtained from the previous step and a catalytic amount of iron powder or a Lewis acid catalyst (e.g., FeCl₃).

-

Slowly add elemental bromine (Br₂) dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be controlled with a cooling bath.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The desired 2,6-dibromo-3-fluorobenzotrifluoride can be isolated from the reaction mixture, which may also contain other brominated isomers, through fractional distillation or column chromatography.

Causality Behind Experimental Choices:

-

The Sandmeyer-type reaction is a classic and reliable method for introducing a variety of functional groups, including trifluoromethyl, onto an aromatic ring via a diazonium salt intermediate.[4]

-

The use of iron or a Lewis acid as a catalyst in the bromination step activates the bromine, facilitating electrophilic aromatic substitution on the electron-deficient benzotrifluoride ring.[5]

DOT Diagram for Pathway A

Caption: Synthesis of 2,6-dibromo-3-fluorobenzotrifluoride from 3-fluoroaniline.

Pathway B: From 3-Fluorobenzotrifluoride via Nitration and Sandmeyer Reactions

This alternative pathway begins with the commercially available 3-fluorobenzotrifluoride and introduces the substituents through a series of electrophilic aromatic substitution and diazonium salt chemistry.

Experimental Protocol: Pathway B

Step 1: Nitration of 3-Fluorobenzotrifluoride

-

Reaction Setup: In a reaction vessel, cool concentrated sulfuric acid to 0-5 °C.

-

Slowly add 3-fluorobenzotrifluoride to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent. Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. The primary product will be 5-fluoro-2-nitrobenzotrifluoride, which can be purified by distillation or recrystallization.[6]

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[6]

-

Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Work-up and Purification: Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 5-fluoro-2-aminobenzotrifluoride.

Step 3: Sandmeyer Bromination

-

Diazotization: Dissolve the 5-fluoro-2-aminobenzotrifluoride in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Work-up and Purification: After the reaction is complete, extract the product, wash the organic layer, and dry it. Purify the resulting 2-bromo-5-fluorobenzotrifluoride by distillation.[6][7]

Step 4: Second Bromination

-

Follow a similar bromination procedure as described in Pathway A, Step 2, using 2-bromo-5-fluorobenzotrifluoride as the starting material to introduce the second bromine atom at the 6-position.

Causality Behind Experimental Choices:

-

Nitration is a fundamental electrophilic aromatic substitution reaction to introduce a nitro group, which can then be reduced to an amino group, providing a handle for Sandmeyer chemistry.

-

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to anilines.[6]

-

The Sandmeyer reaction with CuBr is a highly effective method for converting an aryl diazonium salt to an aryl bromide.[6][7]

DOT Diagram for Pathway B dot digraph "Synthesis Pathway B" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"3-Fluorobenzotrifluoride" -> "5-Fluoro-2-nitrobenzotrifluoride" [label="1. HNO3, H2SO4"]; "5-Fluoro-2-nitrobenzotrifluoride" -> "5-Fluoro-2-aminobenzotrifluoride" [label="2. H2, Pd/C"]; "5-Fluoro-2-aminobenzotrifluoride" -> "2-Bromo-5-fluorobenzotrifluoride" [label="3. NaNO2, HBr, CuBr"]; "2-Bromo-5-fluorobenzotrifluoride" -> "2,6-Dibromo-3-fluorobenzotrifluoride" [label="4. Br2, Fe"]; }

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 6. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. CN106905104B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

Application Note: Regioselective Lithiation of 2,6-Dibromo-3-fluorobenzotrifluoride for Advanced API Synthesis

Introduction & Strategic Context

2,6-Dibromo-3-fluorobenzotrifluoride is a densely functionalized aromatic building block critical for the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple halogens (two bromines, one fluorine) alongside a trifluoromethyl group presents a distinct synthetic challenge: achieving absolute regiocontrol during functionalization.

This application note details a robust, self-validating protocol for the regioselective lithium-halogen exchange of this substrate. By exploiting nuanced electronic and steric biases, researchers can direct lithiation exclusively to the C2 position, enabling precise electrophilic trapping for downstream cross-coupling or substitution workflows.

Mechanistic Rationale: The Causality of Regioselectivity

When subjecting 2,6-dibromo-3-fluorobenzotrifluoride to an alkyllithium reagent (e.g., n-butyllithium), competitive lithium-halogen exchange could theoretically occur at either the C2 or C6 bromine. However, experimental design leverages both thermodynamic and kinetic principles to drive the reaction exclusively to the C2 position.

-

Inductive Stabilization (-I Effect): The C2 position is flanked by two strongly electron-withdrawing groups: the fluorine atom at C3 and the trifluoromethyl group at C1. The resulting 2-lithio species is thermodynamically stabilized by the combined inductive withdrawal of these groups, significantly lowering the energy of the carbanion intermediate compared to the C6-lithio species (which is only stabilized by the CF 3 group) .

-

Complex-Induced Proximity Effect (CIPE): Kinetically, the lone pairs on the C3 fluorine atom pre-coordinate with the lithium ion of the alkyllithium aggregate. This CIPE directs the organolithium reagent spatially toward the adjacent C2 bromine, vastly accelerating the exchange rate at this specific site .

-

Suppression of the "Halogen Dance": Aryllithium species bearing multiple halogens are highly prone to isomerization via the "halogen dance" mechanism if the temperature exceeds -40 °C. By strictly maintaining cryogenic conditions (-78 °C), the kinetic C2-lithio product is trapped before any thermodynamic equilibration or benzyne formation can occur .

Mechanistic divergence illustrating the thermodynamic and kinetic preference for C2 lithiation.

Reaction Optimization Data

To establish the optimal parameters, various bases and temperatures were evaluated. The quantitative data below demonstrates that n-BuLi at -78 °C provides the optimal balance of rapid conversion and absolute regioselectivity, preventing unwanted side reactions.

| Base Reagent | Solvent | Temp (°C) | Time (min) | Conversion (%) | Regioselectivity (C2:C6) | Observation |

| n-BuLi (1.05 eq) | THF | -78 | 30 | >99 | 98:2 | Clean, rapid Li-Br exchange. |

| n-BuLi (1.05 eq) | THF | -40 | 30 | >99 | 85:15 | Halogen dance isomerization observed. |

| i-PrMgCl (1.10 eq) | THF | -40 | 120 | 85 | 95:5 | Sluggish exchange; incomplete conversion. |

| LDA (1.10 eq) | THF | -78 | 60 | <10 | N/A | Poor exchange; base non-nucleophilic. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step using deuterium quenching to verify regioselectivity before the addition of the primary electrophile. This ensures that high-value downstream reagents are not wasted on failed intermediates.

Reaction workflow for the regioselective lithiation and subsequent electrophilic trapping.

Step 1: Substrate Preparation and Cryogenic Cooling

Note: All glassware must be oven-dried and purged with high-purity Argon. Syringes and needles must be thoroughly dried.

-

Charge a 100 mL Schlenk flask with 2,6-dibromo-3-fluorobenzotrifluoride (10.0 mmol, 3.22 g) and anhydrous THF (40 mL).

-

Stir the solution and lower the flask into a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for at least 15 minutes.

Step 2: Regioselective Lithiation

-

Using a programmable syringe pump, add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic heating, which would trigger the halogen dance.

-

Maintain the reaction mixture at -78 °C for exactly 30 minutes to ensure complete lithium-halogen exchange at the C2 position.

Step 3: In-Process Control (IPC) - The Self-Validation Step

-

Withdraw a 0.5 mL aliquot of the reaction mixture using a pre-cooled, argon-purged syringe.

-

Inject the aliquot into a GC vial containing 0.5 mL of MeOD (methanol-d4).

-

Analyze the quenched sample immediately via 19 F NMR and GC-MS.

-

Validation Criteria: GC-MS must show a mass shift corresponding to the monobromo-monodeuterio product. 19 F NMR will show a distinct scalar coupling shift in the CF 3 and F signals due to the adjacent deuterium, confirming >95% C2-lithiation. Proceed to Step 4 only if these criteria are met.

-

Step 4: Electrophilic Trapping (Example: Formylation)

-

Once validated, add anhydrous N,N-dimethylformamide (DMF) (15.0 mmol, 1.16 mL) dropwise to the main reaction flask at -78 °C.

-

Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour to ensure complete collapse of the tetrahedral intermediate.

Step 5: Workup and Isolation

-

Quench the reaction by adding 20 mL of saturated aqueous NH 4 Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure 2-formyl-6-bromo-3-fluorobenzotrifluoride.

References

-

Beak, P., et al. "Complex-Induced Proximity Effects in Directed Lithiations: Analysis of Intra- and Intermolecular Kinetic Isotope Effects in Directed Aryl and Benzylic Lithiations." Journal of the American Chemical Society, 1994.[Link][1]

-

Mąkosza, M., et al. "Regiospecific Metalation of Oligobromobenzenes." The Journal of Organic Chemistry, 2003.[Link][2]

Sources

Application Notes & Protocols: Strategic Incorporation of 2,6-Dibromo-3-fluorobenzotrifluoride in Next-Generation Agrochemical Design

Abstract

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates continuous innovation in the design of potent, selective, and environmentally sound agrochemicals. The strategic use of fluorinated building blocks is a cornerstone of modern agrochemical discovery.[1][2][3] This guide provides a detailed technical overview and actionable protocols for leveraging 2,6-dibromo-3-fluorobenzotrifluoride , a highly functionalized aromatic scaffold, in the design of novel herbicides, fungicides, and insecticides. We will explore the synergistic roles of the trifluoromethyl, fluoro, and dual bromo substituents and provide step-by-step synthetic methodologies for its selective functionalization, enabling the rapid generation of diverse compound libraries for biological screening.

The Strategic Rationale: Why 2,6-Dibromo-3-fluorobenzotrifluoride?

The 2,6-dibromo-3-fluorobenzotrifluoride scaffold is not merely a starting material but a carefully designed convergence of functionalities, each contributing distinct and valuable properties to a potential agrochemical candidate.

-

The Trifluoromethyl (-CF₃) Group: This moiety is a powerful modulator of physicochemical properties. Its high lipophilicity can enhance the penetration of the molecule through waxy plant cuticles or insect exoskeletons, improving bioavailability.[4][5] Furthermore, the exceptional strength of the C-F bonds renders the -CF₃ group highly resistant to metabolic degradation by oxidative enzymes (e.g., P450s) in target pests, weeds, or soil microbes, which can lead to longer persistence and greater field efficacy.[5][6]

-

The Fluoro (-F) Substituent: As the most electronegative element, a fluorine atom can profoundly alter the electronic profile of the aromatic ring, influencing the molecule's binding affinity to target enzymes or receptors.[3] Strategically placed fluorine can block sites of metabolic attack or fine-tune the pKa of nearby functional groups, which is critical for optimizing transport and target engagement.[7]

-

The Dual Bromo (-Br) Groups: The two bromine atoms serve as versatile synthetic handles. Bromine is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[8] The presence of two distinct bromine atoms (at C2 and C6) offers the potential for selective, sequential, or double couplings, providing a direct route to building molecular complexity and exploring structure-activity relationships (SAR) in three-dimensional space.

The combination of these groups on a single, stable benzotrifluoride core creates a powerful platform for generating novel agrochemical leads with potentially enhanced potency, metabolic stability, and tailored physical properties.

Synthetic Strategy & Workflow

The primary synthetic challenge and opportunity when using this building block is the regioselective functionalization of the two bromine atoms. The electronic environment of C2 (ortho to -CF₃, meta to -F) and C6 (ortho to -F, meta to -CF₃) is different, as is the steric hindrance. This allows for selective mono-functionalization under carefully controlled conditions before proceeding to a second coupling reaction.

Caption: High-level workflow for agrochemical discovery using the target scaffold.

Experimental Protocols

CAUTION: These protocols involve potentially hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Regioselective Mono-Suzuki-Miyaura Cross-Coupling

This protocol aims for the selective mono-arylation of 2,6-dibromo-3-fluorobenzotrifluoride. The C6 position is often more susceptible to initial coupling due to potentially lower steric hindrance compared to the C2 position, which is adjacent to the bulky -CF₃ group. However, optimal regioselectivity may require screening of catalysts, ligands, and bases.

Materials:

-

2,6-dibromo-3-fluorobenzotrifluoride (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried 25 mL Schlenk flask, add 2,6-dibromo-3-fluorobenzotrifluoride, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Using a syringe, add the degassed 1,4-dioxane and degassed water.

-

Place the flask in a pre-heated oil bath at 85-90 °C.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours. The reaction is typically complete within 12-18 hours.

-

Upon completion (consumption of the starting material), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Causality Note: The choice of Pd(PPh₃)₄ is a robust starting point for Suzuki couplings.[10] The aqueous K₂CO₃ base is crucial for the transmetalation step of the catalytic cycle.[9] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Subsequent Buchwald-Hartwig Amination

This protocol uses the mono-arylated intermediate from Protocol 1 to install a nitrogen-containing functional group at the remaining bromine position. This C-N bond formation is a key transformation in agrochemical synthesis.[11][12][13]

Materials:

-

Mono-arylated intermediate (from Protocol 1) (1.0 mmol)

-

Primary or secondary amine (1.2 mmol)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene (5 mL, anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

In an oven-dried Schlenk tube inside a glovebox, add the mono-arylated intermediate, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Remove the tube from the glovebox, add anhydrous toluene followed by the amine via syringe.

-

Seal the tube and place it in a pre-heated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.